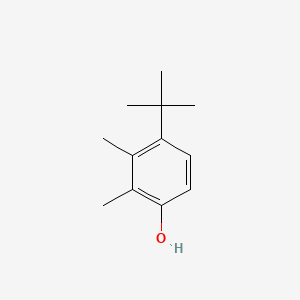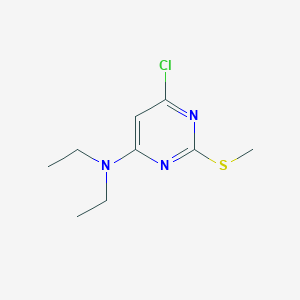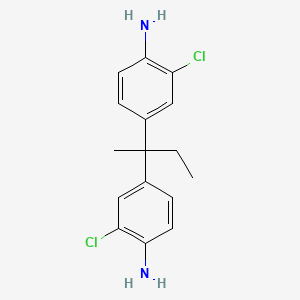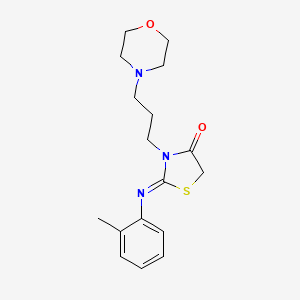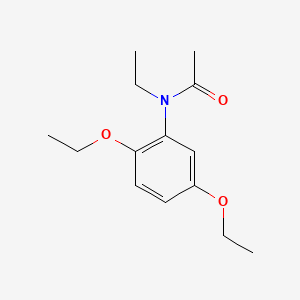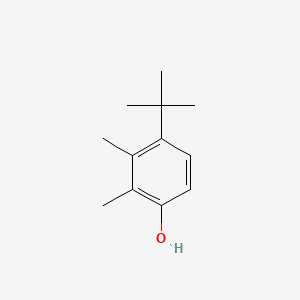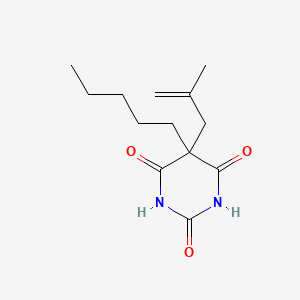
5-(2-Methylprop-2-en-1-yl)-5-pentylpyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various scientific fields. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound features a pentyl group and a 2-methyl-2-propenyl group attached to the barbituric acid core, which may influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid typically involves the reaction of barbituric acid with appropriate alkylating agents. One common method is the alkylation of barbituric acid with 2-methyl-2-propenyl bromide and pentyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid.
化学反応の分析
Types of Reactions
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various alkylated derivatives.
科学的研究の応用
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent, although its use may be limited due to safety concerns.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The compound binds to specific sites on the GABA receptor, increasing the receptor’s affinity for GABA and prolonging the opening of chloride ion channels, resulting in hyperpolarization of neurons and reduced neuronal excitability.
類似化合物との比較
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Pentobarbital: Another barbiturate used for its anesthetic and sedative effects.
Secobarbital: Known for its use as a short-acting sedative and hypnotic agent.
Uniqueness
5-(2-Methyl-2-propenyl)-5-pentylbarbituric acid is unique due to its specific alkyl groups, which may influence its pharmacokinetic and pharmacodynamic properties. The presence of the 2-methyl-2-propenyl group may affect its lipophilicity and metabolic stability, potentially leading to differences in its duration of action and potency compared to other barbiturates.
特性
CAS番号 |
67051-51-8 |
|---|---|
分子式 |
C13H20N2O3 |
分子量 |
252.31 g/mol |
IUPAC名 |
5-(2-methylprop-2-enyl)-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O3/c1-4-5-6-7-13(8-9(2)3)10(16)14-12(18)15-11(13)17/h2,4-8H2,1,3H3,(H2,14,15,16,17,18) |
InChIキー |
PGKJUSBLYPVEGE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(C(=O)NC(=O)NC1=O)CC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
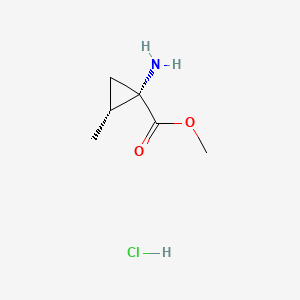
![2-[(E)-2-(2-(Dimethylamino)-3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13811795.png)
![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
![5-(4-Nitrophenoxy)tricyclo[4.2.0.02,4]octane](/img/structure/B13811811.png)
